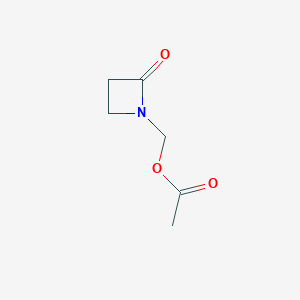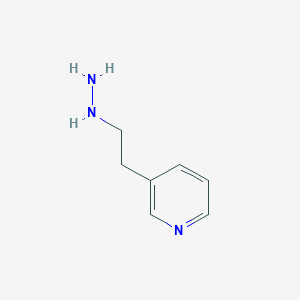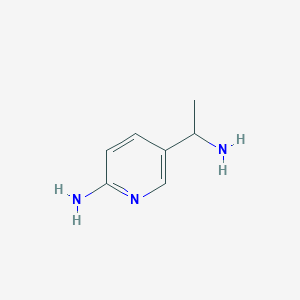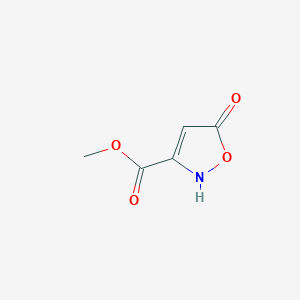![molecular formula C6H5N3O2 B15072499 7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol CAS No. 89488-03-9](/img/structure/B15072499.png)
7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol is a heterocyclic compound with the molecular formula C6H5N3O2. It is characterized by a fused ring structure consisting of a pyrrole ring and a pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol typically involves multiple steps. One common method includes the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. Finally, the compound is cyclized to form this compound .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and minimizing by-products. Techniques such as refluxing with ethanol and using formamidine acetate at controlled temperatures are employed to ensure high purity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the compound.
Reduction: Used to modify the oxidation state of the compound.
Substitution: Commonly involves nucleophilic aromatic substitution and Suzuki coupling reactions.
Common Reagents and Conditions:
Oxidation: Often involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: Typically uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of palladium catalysts and bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various hydroxylated derivatives, while substitution reactions can introduce different substituents onto the pyrimidine ring .
Wissenschaftliche Forschungsanwendungen
7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Serves as a scaffold for developing inhibitors of enzymes like kinases.
Industry: Utilized in the development of materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol involves its interaction with molecular targets such as kinases. For instance, it acts as a competitive inhibitor of p21-activated kinase 4 (PAK4), binding to the enzyme’s active site and preventing its activity. This inhibition can disrupt various signaling pathways involved in cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Used as a scaffold for kinase inhibitors.
7H-Pyrrolo[2,3-D]pyrimidine-2,4-diol: Another derivative with similar structural features
Uniqueness: 7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol is unique due to its specific hydroxyl groups at positions 4 and 6, which can influence its reactivity and binding properties. This makes it a valuable compound for developing selective inhibitors and other therapeutic agents .
Eigenschaften
CAS-Nummer |
89488-03-9 |
|---|---|
Molekularformel |
C6H5N3O2 |
Molekulargewicht |
151.12 g/mol |
IUPAC-Name |
6-hydroxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H5N3O2/c10-4-1-3-5(9-4)7-2-8-6(3)11/h1-2,10H,(H2,7,8,9,11) |
InChI-Schlüssel |
NPSRPZYORWQURE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC2=C1C(=O)NC=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15072426.png)
![(R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one](/img/structure/B15072436.png)


![Spiro[4.5]dec-9-EN-7-one](/img/structure/B15072465.png)



![Furo[3,2-b]pyridin-3-ol](/img/structure/B15072486.png)
![6-Thiaspiro[2.5]octan-1-amine](/img/structure/B15072494.png)



